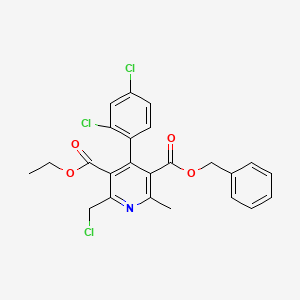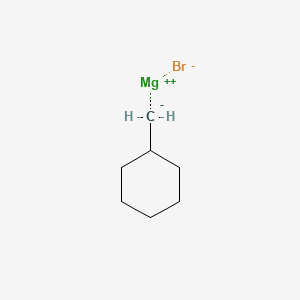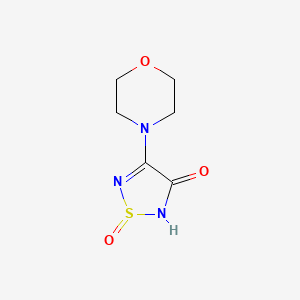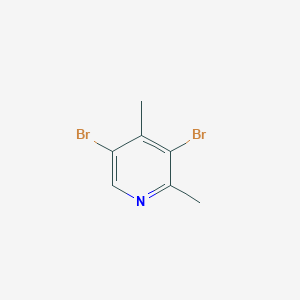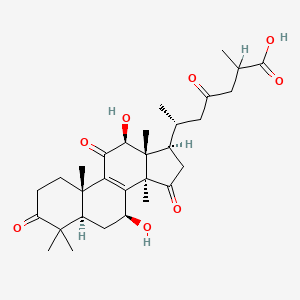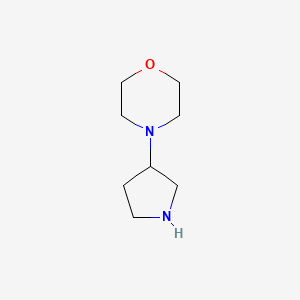
(1,3-Dioxan-2-ylethyl)ZINC bromide
Vue d'ensemble
Description
“(1,3-Dioxan-2-ylethyl)ZINC bromide” is a pharmaceutically synthesized compound that can be used in the research of anti-inflammatory and anti-cancer drugs . It has a CAS Number of 307531-82-4 and a molecular weight of 260.45 .
Molecular Structure Analysis
The IUPAC name of this compound is zinc (II) 2- (1,3-dioxan-2-yl)ethan-1-ide bromide . The InChI code is 1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 .Physical And Chemical Properties Analysis
“(1,3-Dioxan-2-ylethyl)ZINC bromide” is stored at a temperature between 28 C . It has a molecular weight of 260.45 .Applications De Recherche Scientifique
Organic Synthesis
(1,3-Dioxan-2-ylethyl)ZINC bromide: is often used in organic synthesis as a reagent for the introduction of the 1,3-dioxan-2-ylethyl group. This moiety can be a protective group for aldehydes and ketones, which can be later removed under mild conditions .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for the synthesis of various pharmaceuticals. Its role in the formation of Zinc-mediated compounds is crucial, especially in the development of new drugs with potential therapeutic applications .
Polymer Chemistry
The zinc component of (1,3-Dioxan-2-ylethyl)ZINC bromide can act as a catalyst in polymerization reactions. It can help in creating polymers with specific properties, such as increased durability or flexibility .
Material Science
In material science, this compound can be used to modify the surface properties of materials. For instance, it can be applied to create hydrophobic coatings or to enhance the adhesion of certain coatings to a substrate .
Catalysis
(1,3-Dioxan-2-ylethyl)ZINC bromide: can be utilized as a catalyst or a catalyst precursor in various chemical reactions, including those that are important for industrial processes .
Nanotechnology
This compound has potential applications in nanotechnology, particularly in the synthesis of zinc oxide nanoparticles, which have various uses in electronics, sensors, and as antibacterial agents .
Agricultural Chemistry
In agricultural chemistry, (1,3-Dioxan-2-ylethyl)ZINC bromide could be explored for the synthesis of agrochemicals that require zinc or bromide for their biological activity .
Environmental Science
Lastly, the compound’s role in environmental science could involve the remediation of heavy metal contamination, where the zinc component could potentially help in stabilizing contaminated soils .
Safety and Hazards
Propriétés
IUPAC Name |
bromozinc(1+);2-ethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTXXOLEYMBUCK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxan-2-ylethyl)ZINC bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



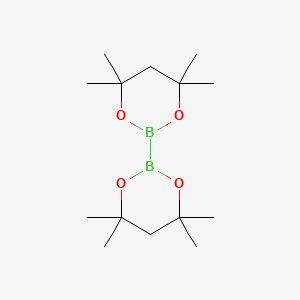

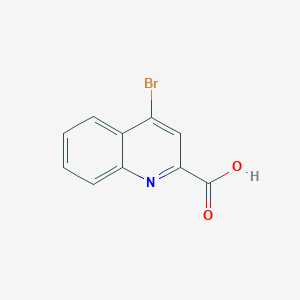

![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
